2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid
Description
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated acetic acid derivative characterized by a thiophene ring substituted with a trifluoromethyl group at the 4-position and two fluorine atoms at the α-carbon of the acetic acid moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the difluoroacetic acid moiety increases acidity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H3F5O2S |
|---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-15-2-4(3)7(10,11)12/h1-2H,(H,13,14) |
InChI Key |
KGNPQDOAARNQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene Core with Trifluoromethyl Substitution
The starting material is generally a thiophene derivative substituted with a trifluoromethyl group at the 4-position. This can be prepared via:
- Electrophilic trifluoromethylation of thiophene or its derivatives using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent under catalysis.
- Alternatively, commercially available 4-(trifluoromethyl)thiophene can be used as a precursor.
Reaction Conditions and Optimization
Purification and Yield
- The final product typically appears as a white solid powder with purity exceeding 99%.
- Purification methods include recrystallization and chromatographic techniques.
- Yields vary depending on the route but generally range from 60% to 85% for optimized protocols.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Suitability |
|---|---|---|---|---|
| Chloromethylation + substitution | Straightforward; uses common reagents | Uses toxic cyanide; HCl gas handling risks | 60–70 | Moderate; safety concerns |
| Diethyl malonate condensation | Mild conditions; good control over steps | Multi-step; requires fluorination step | 70–85 | High; scalable and safer |
| Direct fluorination | Shorter route | Harsh reagents; risk of ring degradation | 50–65 | Limited; requires careful control |
Summary of Research Findings
- The diethyl malonate condensation method followed by fluorination is currently favored for its balance of safety, yield, and scalability.
- Chloromethylation routes are well-documented but involve handling hazardous reagents and gases.
- Direct fluorination methods are less common due to the sensitivity of the thiophene ring and potential side reactions.
- The compound’s unique fluorinated structure enhances its potential in pharmaceutical applications, particularly as an intermediate in drug design targeting antimicrobial and anti-inflammatory activities.
Scientific Research Applications
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
*Acidity estimates based on substituent electron-withdrawing effects.
Key Observations :
- The thiophene ring in the target compound provides a smaller heterocyclic core compared to phenyl or thiazole derivatives, influencing π-π stacking interactions .
- α,α-Difluoro substitution lowers the pKa by ~1 unit relative to non-fluorinated acetic acids, enhancing solubility in polar solvents .
- Trifluoromethyl groups at aromatic positions improve metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
Fluorination Patterns and Bioactivity
- 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetic acid (C₉H₆F₄O₂):
- Ortho-fluorine enhances steric hindrance, reducing enzymatic degradation in vivo .
Biological Activity
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated organic compound characterized by its unique combination of difluoro and trifluoromethyl groups attached to a thiophene ring. This structural configuration enhances its chemical properties, making it a candidate for various biological applications. The compound's molecular formula is with a molar mass of approximately 246.15 g/mol .
The presence of fluorine atoms in the compound contributes to its lipophilicity and metabolic stability , which are crucial for drug development. These properties facilitate interactions with biological targets, potentially leading to altered cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C7H3F5O2S |
| Molar Mass | 246.15 g/mol |
| Density | 1.623 g/cm³ |
| Purity | ≥95% |
The biological activity of 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The fluorinated groups enhance binding affinity to these targets, which is essential for therapeutic applications.
Biological Activity Studies
Research has highlighted several potential biological activities associated with this compound, including:
- Antimicrobial Activity : Studies indicate that the compound may exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in cellular models.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study focusing on the anticancer potential of fluorinated thiophene derivatives found that compounds similar to 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid demonstrated IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of both difluoro and trifluoromethyl groups significantly enhances biological activity. Modifications in the thiophene ring or substituents can lead to variations in potency and selectivity towards specific biological targets .
Applications in Drug Development
Due to its unique chemical properties and promising biological activities, 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is being explored as a lead compound in drug development:
- Enzyme Inhibitors : The compound's ability to bind selectively to enzyme active sites makes it a candidate for designing inhibitors.
- Receptor Modulators : Its interaction with specific receptors could lead to the development of new therapeutic agents targeting diseases such as cancer and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
